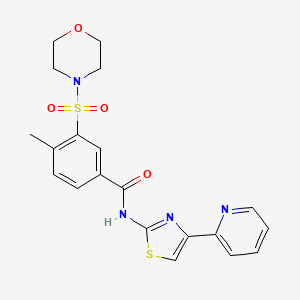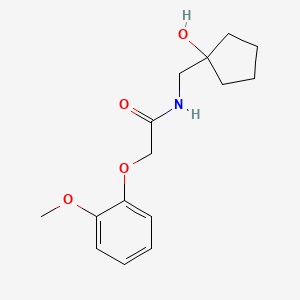
N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as HOCPCA, is a synthetic compound that has potential applications in the field of medicine. It is a small molecule that acts as a selective agonist for the G protein-coupled receptor GPR35. This receptor is found in various tissues and is involved in a range of physiological processes, including immune response, inflammation, and pain perception. In
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Its Implications
Chemoselective acetylation processes, such as those described in the synthesis of intermediates for antimalarial drugs, showcase the relevance of precise functional group modifications in pharmaceutical synthesis. For instance, the study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlights the importance of catalyst selection and reaction conditions optimization (Deepali B Magadum & G. Yadav, 2018).
Comparative Metabolism in Herbicide Research
Research on the metabolism of chloroacetamide herbicides in liver microsomes provides insights into the metabolic pathways and potential toxicology of compounds with acetamide structures. The work by Coleman et al. (2000) elucidates the complex metabolic pathways involved, which could be relevant for understanding the metabolism and potential effects of "N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide" (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).
Crystal Structure and Optical Properties
The study of crystal structures and optical properties of compounds, such as the work on orcinolic derivatives by Wannalerse et al. (2022), underscores the significance of structural analysis in determining compound properties. Such analyses could be instrumental for "this compound" to explore its physical and chemical characteristics (B. Wannalerse et al., 2022).
Silylation and Heterocycle Formation
The interaction of acetamide derivatives with organosilicon compounds, as detailed by Lazareva et al. (2017), provides a glimpse into the synthesis of silaheterocyclic compounds. This research could offer a pathway for modifying "this compound" to enhance its properties or develop new derivatives (N. Lazareva et al., 2017).
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-6-2-3-7-13(12)20-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYXJOGTZIBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)
![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)
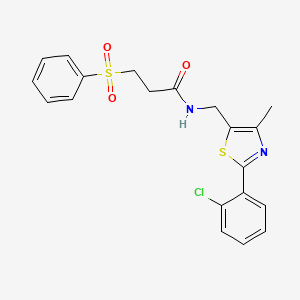
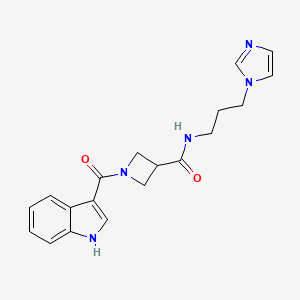
![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)
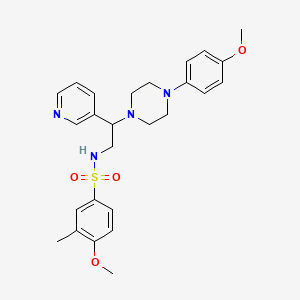
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)



![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)
